molecular formula C24H28O9 B1677289 Omtriptolide CAS No. 195883-06-8

Omtriptolide

Cat. No. B1677289
M. Wt: 460.5 g/mol
InChI Key: HROMYAWHLUOUPY-AHCCQAQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omtriptolide is a highly water-soluble prodrug of Triptolide . It is synthesized by Pharmagenesis and is a potent in vivo immunosuppressive, anti-inflammatory, and anticancer molecule . Triptolide (TPL) is a natural compound and active component of Tripterygium wilfordii Hook F., an Asian native woody vine widely used for over 200 years in Chinese medicine .


Synthesis Analysis

Omtriptolide was recently synthesized by Pharmagenesis . In the synthesis process, triptolide was bonded to different sites of glucose/glucose analogues via different linkages, resulting in triptolide glycoconjugates .


Molecular Structure Analysis

The molecular formula of Omtriptolide is C24H28O9 . It is a small molecule drug .


Chemical Reactions Analysis

Triptolide is an abietane-type diterpene with 3 epoxy groups and an α, β-unsaturated five-membered lactone ring structure, which makes the chemical synthesis process challenging .


Physical And Chemical Properties Analysis

Omtriptolide has a molecular weight of 460.47 . It is a solid substance with poor solubility and bioavailability . These physicochemical properties are the main concerns regarding its safety and efficacy in clinical studies .

Scientific Research Applications

Bioactive Properties and Molecular Mechanisms

Omtriptolide, also known as triptolide, is a bioactive diterpene triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. It exhibits potent bioactivities against various cancers, and inflammatory and autoimmune diseases. Key research highlights its material sourcing, molecular mechanisms, clinical progress, and new drug design strategies over the past two decades, emphasizing its potential for future development (Tong et al., 2020).

Cancer Treatment and Immunosuppression

Triptolide enhances chemotherapy-induced apoptosis in cancer cells. It affects the expression of p53 and inhibits the transcriptional function of p53, leading to down-regulation of the p53-responsive gene p21 waf1/cip1. Its role in inducing S-phase cell accumulation and blocking doxorubicin-mediated cell accumulation in G2/M has been observed, suggesting its potential as a cancer treatment agent (Chang et al., 2001).

Systems Pharmacology in Drug Action

Systems pharmacology, involving network analyses at multiple scales, helps explain both therapeutic and adverse effects of drugs like omtriptolide. This includes integrating pathway and network analyses, pharmacokinetic and pharmacodynamic models, and considering genomic polymorphisms to predict therapeutic efficacy (Zhao & Iyengar, 2012).

Impact on Hepatocellular Carcinoma Cells

Research shows that triptolide inhibits cell proliferation and induces apoptosis in hepatocellular carcinoma (HCC) cell lines. It modulates microRNAs, affecting the expression of c-Myc and other target genes, demonstrating potent anti-tumor activity and serving as a potential chemotherapeutic agent against HCC (Li et al., 2018).

Novel Drug Development

Recent advancements include the development of glucose conjugates of triptolide, which show enhanced water solubility and cytotoxicity against tumor cells over normal cells, suggesting a promising direction for new anticancer drugs (He et al., 2016).

Omics in Herbal Medicine Research

Omics technologies, including genomics, proteomics, metabolomics, and transcriptomics, have significant implications in studying the complex relationships between nutrition, metabolism, and compounds like omtriptolide. This approach helps in discoveringnew biomarkers and understanding the mechanisms of action of herbal medicines (Zhang et al., 2008).

Effects on Inflammatory and Autoimmune Diseases

Research on triptolide's effects on cartilage cytokines and transcription factor NF-κB in rheumatoid arthritis models indicates its potential in treating various inflammatory and autoimmune diseases. It has shown to reduce arthritic scores, delay the onset of arthritis, and reduce the expression of pro-inflammatory cytokines in paw cartilage in arthritic rats (Xiao et al., 2009).

Pharmaceutical Research and Omics Applications

Omics technologies have evolved as vital tools in pharmaceutical research, including the study of compounds like omtriptolide. These approaches provide insights into biological phenomena at a global scale, aiding in drug target discovery, toxicity evaluation, personalized medicine, and understanding the effects of traditional Chinese medicine (Yan et al., 2015).

Safety And Hazards

Omtriptolide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . Adverse side effects have been reported in trials alongside the excellent therapeutic effects of Omtriptolide .

Future Directions

The future development of Omtriptolide and its derivatives is promising . Special emphasis is given to drug delivery systems designed to overcome the physicochemical characteristics of Omtriptolide such as poor drug solubility, and how to increase efficacy and obtain a safe drug profile . Glycosylated triptolide, for example, has shown potent in vivo therapeutic activity to hepatocellular carcinoma in a mouse model .

properties

IUPAC Name

4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMYAWHLUOUPY-AHCCQAQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omtriptolide

CAS RN

195883-06-8
Record name YM 262
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195883-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omtriptolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMTRIPTOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omtriptolide
Reactant of Route 2
Reactant of Route 2
Omtriptolide
Reactant of Route 3
Omtriptolide
Reactant of Route 4
Omtriptolide
Reactant of Route 5
Omtriptolide
Reactant of Route 6
Omtriptolide

Citations

For This Compound
25
Citations
J Gao, Y Zhang, X Liu, X Wu, L Huang, W Gao - Theranostics, 2021 - ncbi.nlm.nih.gov
… water-soluble derivative, omtriptolide (PG490-88, f60008), by introducing a fatty acid structure into triptolide C-14 140 . Omtriptolide shows immunosuppressive and antitumor activities (…
Number of citations: 44 www.ncbi.nlm.nih.gov
S Patil, LG Lis, RJ Schumacher, BJ Norris… - Journal of medicinal …, 2015 - ACS Publications
… The aforementioned omtriptolide was ineffective in clinical trials due to its incomplete and slow bioconversion in vivo. (29) We hypothesized that the succinate promoiety directly …
Number of citations: 71 pubs.acs.org
C Xi, S Peng, Z Wu, Q Zhou, J Zhou - Biomedicine & Pharmacotherapy, 2017 - Elsevier
Triptolide (TP), a major active and toxic ingredient isolated from the traditional Chinese herb Tripterygium wilfordii Hook f. (TWHF). A widespread application of TP raises the question on …
Number of citations: 201 www.sciencedirect.com
J Xue, F Pan, T Long, FS Hou - Medicinal Chemistry Research, 2023 - Springer
… are much less toxicity than triptolide/omtriptolide and have a higher therapeutic index. … showed higher tolerated dosage than omtriptolide in mice. Given omtriptolide had been halted in …
Number of citations: 0 link.springer.com
M Liu, W Song, X Du, J Su, K Dong… - ACS Medicinal …, 2018 - ACS Publications
Hepatocellular carcinoma (HCC) is the leading cause of death in patients with cirrhosis. Due to its poor response to conventional chemotherapy drugs, the prognosis for its survival is …
Number of citations: 18 pubs.acs.org
R Hao, L Hui, C Li, C Cao, Y Yang, J Zhang, T Liu… - Chinese Medicine, 2018 - scirp.org
We established a monolayer polarized cell model using human kidney 2 (HK-2) cells cultured in a transwell chamber to examine the changes in the morphology and physiological …
Number of citations: 4 www.scirp.org
C Cava, G Bertoli, I Castiglioni - Future virology, 2021 - Future Medicine
Aim: SARS-CoV-2, an emerging betacoronavirus, is the causative agent of COVID-19. Currently, there are few specific and selective antiviral drugs for the treatment and vaccines to …
Number of citations: 9 www.futuremedicine.com
JSR Viegas, FG Praca, M Kravicz… - Drug Delivery and …, 2020 - Springer
Triptolide (TPL) is a natural compound and active component of Tripterygium wilfordii Hook F., an Asian native woody vine widely used for over 200 years in Chinese medicine. Hot …
Number of citations: 11 link.springer.com
EB Kaloun, C Long, N Molinier, V Brel, F Cantagrel… - Tetrahedron …, 2016 - Elsevier
… Among rare compounds which went into clinical trials, one can mention Omtriptolide4, 5 formed by succinylation and the prodrug Minnelide.6, 7, 8 …
Number of citations: 5 www.sciencedirect.com
ZL Zhou, YX Yang, J Ding, YC Li, ZH Miao - Natural product reports, 2012 - pubs.rsc.org
… Omtriptolide (given once a day for 5 consecutive days, >5.7 mg m −2 day −1 ) revealed … study of omtriptolide in patients with advanced solid tumors was carried out. Omtriptolide was …
Number of citations: 278 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.